molecular formula C8H8N2O4 B093837 4-Nitrophenyl 2-aminoacetate CAS No. 17639-39-3

4-Nitrophenyl 2-aminoacetate

Cat. No. B093837
CAS RN: 17639-39-3
M. Wt: 196.16 g/mol
InChI Key: KGONNPXPJQKSGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 4-Nitrophenyl compounds often involves the catalytic reduction of 4-nitrophenol (4-NP) by nanostructured materials . This process has been explored by thousands of researchers and is considered a benchmark reaction to assess the activity of nanostructured materials . Another method involves the phase-transfer aminolysis of 4-Nitrophenyl Acetate with Amino Acid Salts .


Molecular Structure Analysis

The molecular structure of 4-Nitrophenyl compounds can be analyzed using various techniques. For instance, the Fourier transform infrared spectra of ethyl 2-amino-4- (4-nitrophenyl)-4H-pyrano [3,2-h]quinoline-3-carboxylate were recorded within the range 4000–400 cm –1 .


Chemical Reactions Analysis

The catalytic reduction of 4-nitrophenol (4-NP) is a commonly used reaction to examine the activity of catalytic nanostructures in an aqueous environment . Another reaction involves the enzymatic reaction carried out in 96-well plates containing clarified cell lysate, KP i buffer, PLP, 2-(4-nitrophenyl)ethan-1-amine 5 as amine donor and the substrate, with 20% DMSO to aid substrate solubility .

Safety And Hazards

The safety data sheet for 4-Nitrophenyl acetate, a related compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may intensify fire, cause an allergic skin reaction, and cause serious eye damage .

Future Directions

The future directions for the study of 4-Nitrophenyl compounds could involve further exploration of their catalytic activity, particularly in the reduction of 4-nitrophenol . Additionally, the design, synthesis, and characterization of new carbamates of 4-Nitrophenylchloroformate and their antimicrobial and antioxidant activities could be an area of future research .

properties

IUPAC Name

(4-nitrophenyl) 2-aminoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c9-5-8(11)14-7-3-1-6(2-4-7)10(12)13/h1-4H,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGONNPXPJQKSGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90170120
Record name 4-Nitrophenyl glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90170120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitrophenyl 2-aminoacetate

CAS RN

17639-39-3
Record name 4-Nitrophenyl glycinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017639393
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Nitrophenyl glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90170120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2.93 g. (0.0125 mole) of phosphorous diphenyl ester and 3.37 g. (0.0125 mole) of mercuric chloride was refluxed for 1 hour in 20 ml. of pyridine. Thereafter, 1.74 g. (0.0125 mole) of p-nitrophenol and 10 ml. of pyridine were added, and the mixture was further reacted for 1 hour. To the reaction mixture were added 2.61 g. (0.0125 mole) of Z-Gly.OH having an amino group protected with Z and 10 ml. of pyridine, and the mixture was reacted under reflux for 1 hour. After completion of the reaction, pyridine was removed by distillation under reduced pressure, and the residue was extracted with 100 ml. of ethyl acetate. The ethyl acetate layer was washed with 2 N--HCl, a saturated aqueous NaHCO3 solution and water in this order and then dried over anhydroush Na2SO4, and thereafter ethyl acetate was removed by distillation under reduced pressure. The resulting residue was allowed to stand to form a solid, which was then recrystallized from ethanol to obtain N-benzyloxycarbony glycine p-nitrophenyl ester (hereinafter represented by ##STR9## in a yield of 75% (3.0 g.).
Quantity
0.0125 mol
Type
reactant
Reaction Step One
[Compound]
Name
mercuric chloride
Quantity
0.0125 mol
Type
reactant
Reaction Step Two
Quantity
0.0125 mol
Type
reactant
Reaction Step Three
Name
Quantity
0.0125 mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.